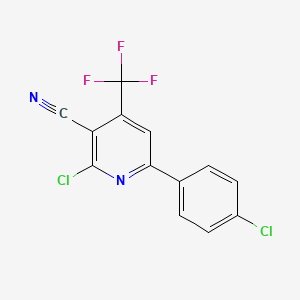![molecular formula C14H25NO3 B2842557 Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2344680-62-0](/img/structure/B2842557.png)
Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 255.36 . Another related compound is “tert-butyl 7-hydroxy-2-azaspiro [3.5]nonane-2-carboxylate” which is used as an ATX inhibitor, useful in the treatment of cancers and fibrotic diseases .
Molecular Structure Analysis
The InChI code for “tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate” is 1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-14(10-15)6-4-11(8-16)5-7-14/h11,16H,4-10H2,1-3H3 .Physical And Chemical Properties Analysis
The compound “tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate” has a molecular weight of 255.36 . It is a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Chemical Space Exploration
The compound tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a closely related compound, showcases the utility of such spirocyclic compounds in organic synthesis. Meyers et al. (2009) described efficient and scalable synthetic routes to this bifunctional compound. It serves as a convenient entry point for further selective derivatization, accessing chemical spaces complementary to piperidine ring systems, indicating the potential of Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate in similar applications (M. J. Meyers et al., 2009).
Conformationally Restricted Pseudopeptides
Fernandez et al. (2002) discussed the synthesis of spirolactams as conformationally restricted pseudopeptides. These compounds, including 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, are used in peptide synthesis as surrogates for Pro-Leu and Gly-Leu dipeptides. This suggests that Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate could be utilized in designing constrained peptide mimetics, highlighting its potential in drug discovery and development (M. M. Fernandez et al., 2002).
Molecular Structure and Crystallography
Dong et al. (1999) reported the crystal structure of a similar compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate. The molecule exhibits mirror symmetry, and the study provides insights into the stereochemistry and conformational preferences of such spirocyclic compounds. This structural information is crucial for understanding the physical and chemical properties of Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate and its derivatives (Yongkwan Dong et al., 1999).
Drug Discovery and Development
Chalyk et al. (2017) demonstrated the synthesis of 6-azaspiro[4.3]alkanes as innovative scaffolds for drug discovery. These new scaffolds were synthesized from ketones such as cyclobutanone and N-Boc-azetidinone. The key transformation involved the reaction between electron-deficient exocyclic alkenes and an in-situ generated N-benzylazomethine ylide. This work highlights the importance of spirocyclic compounds, like Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate, in generating novel scaffolds for pharmacological research (Bohdan A. Chalyk et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-7-14(5-4-6-14)11(9-15)10-16/h11,16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXGPARJLRDVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

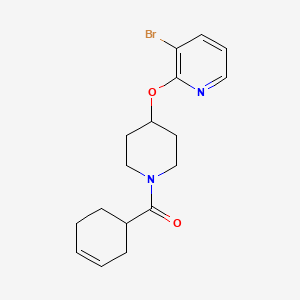
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2842475.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2842476.png)
![N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842477.png)
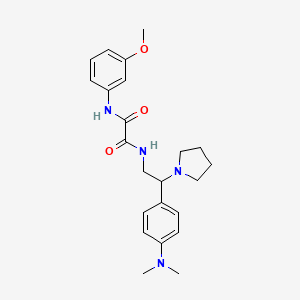
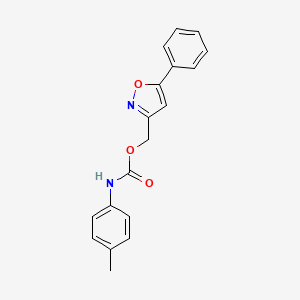
![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2842481.png)


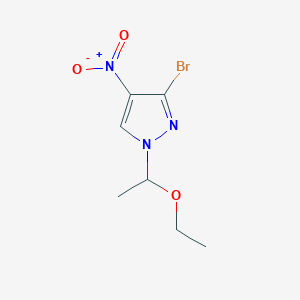

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2842494.png)
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)
